molecular formula C10H11F3N2O6 B057137 5-(Trifluoromethyl)uridine CAS No. 21618-67-7

5-(Trifluoromethyl)uridine

Cat. No. B057137
CAS RN: 21618-67-7
M. Wt: 312.2 g/mol
InChI Key: UEJHQHNFRZXWRD-UAKXSSHOSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)uridine and its derivatives involves various chemical strategies aimed at introducing the trifluoromethyl group into the uridine molecule. A notable method involves the reaction of 2'-deoxyuridine with appropriate fluoroalkylating agents under specific conditions to yield derivatives such as 5-(2,2-dichloro-1-fluorovinyl)uridine and 5-(perfluoropropen-1-yl)uridine, showcasing the versatility in synthesizing fluorinated uridine derivatives (Coe et al., 1982).

Molecular Structure Analysis

The molecular structure of fluorinated uridine derivatives, such as 5-fluoro-2′-deoxy-β-uridine, has been elucidated using X-ray crystallography, revealing insights into bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. These structural analyses help understand the molecular basis for the biological activity and stability of these compounds (Harris & MacIntyre, 1964).

Chemical Reactions and Properties

5-(Trifluoromethyl)uridine and its analogs undergo various chemical reactions, highlighting their reactivity and potential for further modification. For example, the trifluoromethyl group in uridine derivatives can be transformed into other functional groups, such as a cyano group, under specific conditions, expanding the chemical diversity and utility of these molecules (Markley et al., 2001).

Scientific Research Applications

  • Ribosomal RNA Analysis : Sergiev et al. (1998) utilized photoreactive derivatives of uridine, including 5-(Trifluoromethyl)uridine, to study the interactions between 5S rRNA and 23S rRNA in Escherichia coli ribosomes. This research aids in understanding the structure and function of 5S rRNA within the ribosome (Sergiev et al., 1998).

  • Nucleoside Metabolism : Crawford, Kornberg, and Simms (1957) investigated the conversion of uracil and orotate to uridine 5'-phosphate in lactobacilli, providing insights into the metabolic pathways involving uridine and its derivatives (Crawford, Kornberg, & Simms, 1957).

  • DNA Labeling : Wiegers and Klapproth (1975) explored the use of (5-T) uridine, a radioactive precursor, in analyzing RNA metabolism and its eventual incorporation into DNA, demonstrating the utility of modified uridines in molecular biology research (Wiegers & Klapproth, 1975).

  • Industrial Synthesis : Uraguchi et al. (2008) researched the catalytic trifluoromethylation of uracil to produce 5-trifluoromethyluracil, highlighting an industrial application for this compound in large-scale production (Uraguchi et al., 2008).

  • Biochemical Modulation in Cancer Therapy : Van Groeningen, Peters, and Pinedo (1992) discussed the role of uridine in modulating the toxicity of 5-fluorouracil, a chemotherapeutic agent, suggesting the potential therapeutic applications of uridine derivatives (Van Groeningen, Peters, & Pinedo, 1992).

Safety And Hazards

Trifluridine, a related compound, is classified as a germ cell mutagenicity (Category 2), carcinogenicity (Category 2), and reproductive toxicity (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child .

Future Directions

The combination product of trifluridine with tipiracil has been approved in Japan, the United States, and the European Union for the treatment of adult patients with metastatic colorectal cancer . This indicates potential future directions for the use of 5-(Trifluoromethyl)uridine in cancer treatment .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJHQHNFRZXWRD-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944217
Record name 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)uridine

CAS RN

21618-67-7
Record name 5-(Trifluoromethyl)uridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(TRIFLUOROMETHYL)URIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5S86A4Y5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
JC Markley, P Chirakul, D Sologub… - Bioorganic & medicinal …, 2001 - Elsevier
In an attempt to synthesize DNA containing 2′-deoxy-5-(trifluoromethyl)uridine (1) using previously published protocols, we found that the trifluoromethyl group converted into a cyano …
Number of citations: 50 www.sciencedirect.com
KJ Ryan, EM Acton, L Goodman - The Journal of Organic …, 1966 - ACS Publications
F; R= H fluorothymidine di-p-toluate 5-12 was thus boiled for 18 hr, most of the nucleoside remained as the diester, and there was only 20% of a water-soluble nucleoside fraction free …
Number of citations: 49 pubs.acs.org
J Yamashita, M Yasumoto, S Takeda… - Journal of medicinal …, 1989 - ACS Publications
-Benzyl and O-ethyl derivativesof 2,-deoxy-5-(trifluoromethyl) uridine (F3Thd) and 2'-deoxy-5-fluorouridine (FUdR) were synthesized. The oral antitumor activity of the compounds …
Number of citations: 21 pubs.acs.org
FJ Ansfield, G Ramirez - Cancer Chemotherapy Reports, 1971 - europepmc.org
Phase I and II studies of 2'-deoxy-5-(trifluoromethyl)-uridine (NSC-75520). - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers …
Number of citations: 72 europepmc.org
Y Kobayashi, K Yamamoto, T Asai, M Nakano… - Journal of the …, 1980 - pubs.rsc.org
… The following trifluoromethylated nucleosides were obtained in moderate to good yields: 5-trifluoromethyl-uridine, -deoxyuridine, -cytidine, -deoxycytidine, and -arabinosylcytosine; 8-…
Number of citations: 95 pubs.rsc.org
S Takeda, K Wierzba, J Yamashita… - Cancer chemotherapy …, 1992 - Springer
5-Trifluoromethyl-2′-deoxyuridine (CF 3 dUrd), an antitumor agent, is known to be short-lived in human plasma. Since its rapid elimination from the blood-stream seems to have …
Number of citations: 6 link.springer.com
S Yano, H Kazuno, T Sato, N Suzuki, T Emura… - Bioorganic & medicinal …, 2004 - Elsevier
A series of novel 6-methylene-bridged uracil derivatives have been optimized for clinical use as the inhibitors of human thymidine phosphorylase (TP). We describe their synthesis and …
Number of citations: 73 www.sciencedirect.com
BV Joshi, TS Rao, CB Reese - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
Thymidine 4b was converted into 2,3′-anhydro-1-(2′-deoxy-β-D-threo-pentofuranosyl)thymine 7b in ∼65% isolated yield by being heated at 155 C with an excess of diphenyl sulfite …
Number of citations: 35 pubs.rsc.org
S Yano, H Kazuno, N Suzuki, T Emura… - Bioorganic & medicinal …, 2004 - Elsevier
A series of novel 6-methylene-bridged uracil derivatives have been prepared as inhibitors of human thymidine phosphorylase (TP). To enhance the in vivo antitumor activity of …
Number of citations: 50 www.sciencedirect.com
M Fukushima, N Suzuki, T Emura, S Yano… - Biochemical …, 2000 - Elsevier
A new class of 5-halogenated pyrimidine analogs substituted at the 6-position was evaluated as competitive inhibitors of thymidine phosphorylase (TPase). The most potent member of …
Number of citations: 270 www.sciencedirect.com

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